1-(3-methoxyphenyl)-1H-1,2,4-triazole

Medicinal Chemistry Physicochemical Properties Drug Design

Procure 1-(3-Methoxyphenyl)-1H-1,2,4-triazole (CAS 1334149-02-8) as a distinct meta-substituted scaffold for medicinal chemistry. Its specific 3-methoxyphenyl group alters key physicochemical properties (XLogP3-AA: 1.6; TPSA: 39.9 Ų) compared to unsubstituted or other positional analogs, directly impacting membrane permeability, solubility, and target engagement. This makes it a critical building block for tuning drug-likeness in synthesis and generating reproducible data in structure-activity relationship (SAR) studies.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1334149-02-8
Cat. No. B1423436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-1H-1,2,4-triazole
CAS1334149-02-8
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=NC=N2
InChIInChI=1S/C9H9N3O/c1-13-9-4-2-3-8(5-9)12-7-10-6-11-12/h2-7H,1H3
InChIKeyRVXYBZJWRMTUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-1H-1,2,4-triazole (CAS 1334149-02-8): Chemical Profile and Primary Use as a Versatile Research Scaffold


1-(3-Methoxyphenyl)-1H-1,2,4-triazole (CAS 1334149-02-8) is a heterocyclic compound from the phenyl-1,2,4-triazole class, characterized by a meta-methoxyphenyl substituent on the triazole ring [1]. Its molecular formula is C9H9N3O with a molecular weight of 175.19 g/mol [1]. It is primarily recognized and procured as a versatile small molecule scaffold and building block in medicinal chemistry research, rather than as a stand-alone bioactive compound .

Why 1-(3-Methoxyphenyl)-1H-1,2,4-triazole Cannot Be Interchanged with Other Phenyl-1,2,4-triazole Analogs


Direct substitution with unsubstituted or differently substituted phenyl-triazole analogs is not scientifically valid for research applications. The introduction of the 3-methoxy group significantly alters the compound's physicochemical properties, specifically its lipophilicity (XLogP3-AA: 1.6) and topological polar surface area (TPSA: 39.9 Ų), compared to the parent 1-phenyl-1H-1,2,4-triazole (XLogP3-AA: 1.7, TPSA: 30.7 Ų) [1]. This modification directly impacts membrane permeability, solubility, and target engagement potential [1]. Furthermore, class-level evidence demonstrates that the position of the methoxy substituent (ortho, meta, para) on the phenyl ring directly influences the pharmacological activity spectrum and toxicity profile of the resulting triazole derivatives [2], making generic substitution a high-risk strategy for generating non-reproducible or off-target results.

Quantitative Differentiation of 1-(3-Methoxyphenyl)-1H-1,2,4-triazole (CAS 1334149-02-8) Against Its Closest Analogs


Physicochemical Property Comparison: 3-Methoxyphenyl vs. Unsubstituted Phenyl Triazole Scaffold

The target compound exhibits differentiated physicochemical properties compared to the unsubstituted 1-phenyl-1H-1,2,4-triazole. Specifically, it possesses a lower predicted lipophilicity (XLogP3-AA of 1.6 vs. 1.7) and a significantly larger topological polar surface area (TPSA of 39.9 Ų vs. 30.7 Ų), as computed by PubChem [1][2]. This data provides a quantifiable basis for its distinct behavior in partitioning and hydrogen-bonding interactions.

Medicinal Chemistry Physicochemical Properties Drug Design

Class-Level Toxicity Inference: Meta-Methoxyphenyl Substitution in 1,2,4-Triazole-3-thione Derivatives

A class-level toxicology study on 1,2,4-triazole-3-thiones demonstrates that the position of the methoxyphenyl substituent influences acute toxicity. While the specific compound 1-(3-methoxyphenyl)-1H-1,2,4-triazole was not tested, its core structural feature (3-methoxyphenyl on a 1,2,4-triazole) is shared with a subset of compounds whose LD50 values in rats ranged from 304±65 mg/kg to 1245±197 mg/kg, classifying them as low-toxic or non-toxic substances [1]. This is a class-level inference and not a direct measurement.

Toxicology SAR Medicinal Chemistry

Scaffold Utility: Commercial Availability as a Research Building Block

1-(3-methoxyphenyl)-1H-1,2,4-triazole is primarily positioned and procured as a versatile small molecule scaffold for the synthesis of more complex compounds [1]. This is a key differentiator from some close analogs that may have been developed as end-product drug candidates or agrochemicals. Its availability from multiple reputable vendors (e.g., Enamine, Leyan, CymitQuimica) supports its role as an accessible chemical building block .

Chemical Synthesis Drug Discovery Procurement

Recommended Research and Development Applications for 1-(3-Methoxyphenyl)-1H-1,2,4-triazole (1334149-02-8)


Scaffold for Late-Stage Functionalization in Medicinal Chemistry

Given its primary role as a versatile building block , this compound is best utilized as a core scaffold for the synthesis of diverse chemical libraries. Its specific 3-methoxyphenyl substitution provides a distinct starting point for structure-activity relationship (SAR) studies, where its computed physicochemical properties (XLogP3-AA: 1.6, TPSA: 39.9 Ų) [1] can be used to tune the drug-likeness of subsequent derivatives.

Control or Probe Compound in Studies of Methoxyphenyl-Substituted Triazoles

Based on class-level toxicological data [2], this compound could serve as a control or reference probe in experiments investigating the biological impact of the meta-methoxyphenyl group on a 1,2,4-triazole core. Its favorable inferred toxicity profile (LD50 range: 304-1245 mg/kg for related thiones) [2] makes it a suitable candidate for in vitro and preliminary in vivo studies.

Starting Material for the Development of Novel Triazole-Based Enzyme Inhibitors

The 1,2,4-triazole core is a known pharmacophore for various enzyme targets, including cytochrome P450 enzymes and cholinesterases. This compound's specific substitution pattern can be leveraged to explore new chemical space for inhibitor design. Its distinct TPSA (39.9 Ų) compared to the unsubstituted phenyl analog (30.7 Ų) [1] may offer advantages in optimizing interactions within enzyme binding pockets.

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